molecular formula C10H13IN2 B8801753 5-Iodo-2-(piperidin-1-yl)pyridine CAS No. 494771-66-3

5-Iodo-2-(piperidin-1-yl)pyridine

Cat. No.: B8801753
CAS No.: 494771-66-3
M. Wt: 288.13 g/mol
InChI Key: UFCQENQPJATRBG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

Pyridine and piperidine rings are fundamental scaffolds in the landscape of organic and medicinal chemistry. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a common feature in a vast array of pharmaceuticals and bioactive natural products. nih.govwikipedia.orgnih.gov Its unique electronic properties, including its basicity and ability to participate in various chemical transformations, make it a privileged structure in drug design. google.com The nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve water solubility, a crucial factor for drug candidates. google.com

Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The introduction of chiral piperidine scaffolds can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. nih.gov

Overview of Halogenated Pyridine Derivatives in Contemporary Chemical Research

Halogenated pyridine derivatives are indispensable tools in modern chemical research. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions. bldpharm.com These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. bldpharm.comsemanticscholar.org

Iodo-pyridines, in particular, are highly reactive in these transformations due to the relatively weak carbon-iodine bond. organic-chemistry.org This high reactivity allows for milder reaction conditions and broader substrate scope compared to their bromo or chloro counterparts. The strategic placement of an iodine atom on the pyridine ring, as seen in 5-Iodo-2-(piperidin-1-yl)pyridine, opens up a pathway for the introduction of a wide variety of functional groups at that specific position.

Structural and Electronic Context of the this compound Moiety

The structure of this compound combines the key features of its parent scaffolds. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, which influences the reactivity of the ring's carbon atoms. The piperidine ring, attached at the 2-position, is an electron-donating group. The iodine atom at the 5-position is the primary site for electrophilic reactivity and, more importantly, for transition metal-catalyzed cross-coupling reactions.

The electronic interplay between the electron-donating piperidine group and the electron-withdrawing nature of the pyridine nitrogen, along with the presence of the iodo-substituent, dictates the molecule's chemical behavior. This specific arrangement of functional groups makes this compound a valuable intermediate for creating diverse libraries of substituted pyridines for various research applications.

Research Scope and Objectives Pertaining to this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest a clear research trajectory. The primary objective for synthesizing and utilizing this compound would be as a key intermediate in the development of more complex molecules. Researchers would likely leverage the reactive iodine at the 5-position for diversification through cross-coupling chemistry.

The overarching goal would be to synthesize novel compounds with potential applications in medicinal chemistry, agrochemicals, or materials science. The piperidinyl-pyridine core is a common feature in biologically active molecules, and the ability to functionalize the 5-position allows for the systematic exploration of structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

494771-66-3

Molecular Formula

C10H13IN2

Molecular Weight

288.13 g/mol

IUPAC Name

5-iodo-2-piperidin-1-ylpyridine

InChI

InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

UFCQENQPJATRBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 2 Piperidin 1 Yl Pyridine

Selective Iodine Functionalization at the Pyridine (B92270) C5 Position

The introduction of an iodine atom at the C5 position of the 2-(piperidin-1-yl)pyridine scaffold is a key synthetic step. This can be achieved through several strategic approaches, primarily involving electrophilic iodination of a pre-formed piperidinylpyridine or by introducing the iodine at an earlier stage and subsequently forming the piperidine (B6355638) ring.

Electrophilic Iodination of Pyridine Precursors

Direct iodination of the 2-(piperidin-1-yl)pyridine precursor is a common and effective method. The piperidinyl group at the C2 position is an activating, ortho-, para-directing group, which facilitates electrophilic substitution at the C3 and C5 positions. Due to steric hindrance from the piperidine ring, substitution at the C5 position is generally favored.

A variety of iodinating agents can be employed for this transformation. Molecular iodine (I₂) is a readily available and cost-effective option, often used in the presence of an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). acsgcipr.org Common oxidizing agents include periodic acid (HIO₄) or hydrogen peroxide. Another widely used and often more reactive iodinating agent is N-iodosuccinimide (NIS). aobchem.com The reaction conditions for these electrophilic iodinations are typically mild, often proceeding at or below room temperature in a suitable organic solvent.

For instance, the iodination of 2-aminopyridine (B139424), a related precursor, is a well-established procedure that can be adapted. This reaction is often carried out by dissolving 2-aminopyridine in an aqueous solution, followed by the addition of iodine. researchgate.netnih.gov The use of mercuric acetate (B1210297) has also been reported to facilitate the iodination of 2-aminopyridines. chemicalbook.com

PrecursorIodinating AgentOxidant/CatalystSolventTemperatureYield
2-(piperidin-1-yl)pyridineI₂HIO₄Acetic AcidRoom Temp.Moderate to Good
2-(piperidin-1-yl)pyridineNIS-AcetonitrileRoom Temp.Good to Excellent
2-aminopyridineI₂H₂O₂WaterRefluxGood
2-aminopyridineI₂/KI-WaterAmbient-
2-aminopyridineI₂Hg(OAc)₂Acetic AcidHeating-

Table 1: Representative Conditions for Electrophilic Iodination of 2-Substituted Pyridines

Halogen Exchange Reactions for C-I Bond Formation

An alternative and powerful strategy for the synthesis of 5-iodo-2-(piperidin-1-yl)pyridine involves a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.org This method is particularly useful when the corresponding 5-bromo or 5-chloro derivative is more readily accessible. The reaction typically involves treating the 5-halopyridine with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF).

The synthesis of the precursor, 5-bromo-2-(piperidin-1-yl)pyridine, can be achieved through the nucleophilic aromatic substitution of 2,5-dibromopyridine (B19318) with piperidine. The greater reactivity of the bromine atom at the C2 position facilitates this selective substitution. Subsequently, the remaining bromine atom at the C5 position can be exchanged for iodine. Copper(I) iodide is often used as a catalyst in what is known as the aromatic Finkelstein reaction to facilitate the exchange on these less reactive aryl halides. researchgate.net

SubstrateIodide SourceCatalystSolventTemperatureYield
5-Bromo-2-(piperidin-1-yl)pyridineNaICuIDMF120-150 °CGood
5-Chloro-2-(piperidin-1-yl)pyridineNaICuIDMF120-150 °CModerate
2,5-Dibromopyridine -> 5-Bromo-2-(piperidin-1-yl)pyridinePiperidine---Good

Table 2: Conditions for Halogen Exchange Reactions

Cascade and Multicomponent Reactions in the Synthesis of Substituted Pyridines Incorporating Piperidine Scaffolds

Modern synthetic chemistry increasingly relies on cascade and multicomponent reactions (MCRs) to construct complex molecules in a single, efficient step. While a direct one-pot synthesis of this compound via an MCR is not prominently reported, several MCRs are known for the synthesis of highly substituted pyridines, which could be adapted. chemicalbook.comnih.gov

For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridine (B1217469) rings from an aldehyde, a β-ketoester, and a nitrogen source, which can then be oxidized to the corresponding pyridine. By choosing appropriately functionalized starting materials, it is conceivable to incorporate the iodo and piperidinyl functionalities or their precursors.

More contemporary MCRs often utilize transition metal catalysts to bring together several components. For example, rhodium-catalyzed [2+2+2] cycloadditions of diynes and nitriles can produce substituted pyridines. rsc.org While these methods offer a high degree of complexity generation, their application to the specific synthesis of this compound would require careful design of the starting materials.

Synthetic Strategies for Analogs and Related Derivatives of this compound

The synthetic routes to this compound also provide access to a wide range of analogs and derivatives. These variations can be achieved by modifying either the substituent at the C5 position or the piperidine ring itself.

The iodo-substituent is a versatile handle for further functionalization through various cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, and amino groups, respectively, at the C5 position.

Analogs with different substitution patterns on the piperidine ring can be synthesized by starting with the appropriately substituted piperidine in the initial nucleophilic substitution reaction with a 2-halopyridine. For instance, using 4-methylpiperidine (B120128) or 4-hydroxypiperidine (B117109) would yield the corresponding 2-(4-methylpiperidin-1-yl)- or 2-(4-hydroxypiperidin-1-yl)pyridine derivatives, which could then be iodinated.

Furthermore, analogs where the piperidine ring is replaced by other cyclic amines, such as morpholine (B109124) or piperazine, can be readily prepared using similar synthetic strategies. For example, 5-bromo-2-(piperazin-1-yl)pyridine is a known compound that could undergo halogen exchange to yield the corresponding iodo-derivative. aobchem.com

PrecursorReagent/ReactionFunctionality Introduced
This compoundArylboronic acid / Suzuki CouplingAryl group at C5
This compoundTerminal alkyne / Sonogashira CouplingAlkynyl group at C5
This compoundAmine / Buchwald-Hartwig CouplingAmino group at C5
2-Chloro-5-iodopyridine (B1352245)Substituted PiperidineFunctionalized piperidine ring
2,5-DihalopyridineMorpholine/PiperazineMorpholinyl/Piperazinyl ring at C2

Table 3: Strategies for the Synthesis of Analogs and Derivatives

Reactivity and Derivatization Strategies of 5 Iodo 2 Piperidin 1 Yl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

The electron-deficient nature of the pyridine (B92270) ring, combined with the reactivity of the carbon-iodine bond, makes the C5 position an ideal site for palladium-catalyzed transformations. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organoboron compounds and organic halides. nih.govyoutube.com This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. youtube.comnih.gov

A key strategy for utilizing 5-Iodo-2-(piperidin-1-yl)pyridine in Suzuki-Miyaura couplings is its conversion into a boronic acid pinacol (B44631) ester intermediate, namely 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. matrix-fine-chemicals.com This transformation is typically achieved through a Miyaura borylation reaction. organic-chemistry.org The reaction involves the palladium-catalyzed coupling of the iodo-pyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org The resulting boronic ester is a stable, isolable compound that can be purified and used in subsequent coupling steps. organic-chemistry.orgarkat-usa.org

Table 1: Typical Reaction Conditions for Miyaura Borylation of this compound

ParameterConditionPurpose
Aryl Halide This compoundStarting material
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Source of the boronic ester group organic-chemistry.org
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂Facilitates the oxidative addition and catalytic cycle organic-chemistry.org
Ligand SPhos, XPhosStabilizes the palladium catalyst and promotes the reaction
Base KOAc, K₃PO₄Activates the diboron reagent organic-chemistry.org
Solvent Dioxane, Toluene, DMSOProvides a medium for the reaction
Temperature 80-110 °CProvides energy to overcome the activation barrier

Once synthesized, 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block for the synthesis of 5-aryl-2-(piperidin-1-yl)pyridine derivatives. It can be coupled with a wide variety of aryl and heteroaryl halides or triflates in a subsequent Suzuki-Miyaura reaction. nih.govclaremont.eduscholaris.ca This two-step sequence provides an efficient pathway to biaryl molecules that are of significant interest in pharmaceutical research. nih.govnih.gov The reaction conditions are adaptable, allowing for the coupling of electronically diverse and sterically hindered partners. nih.govclaremont.edu

Table 2: Examples of Suzuki-Miyaura Coupling with Aryl Halides

Aryl/Heteroaryl HalideCatalyst/BaseProduct
4-BromotoluenePd(dppf)Cl₂ / Na₂CO₃5-(4-Methylphenyl)-2-(piperidin-1-yl)pyridine
1-Bromo-4-methoxybenzenePd(PPh₃)₄ / K₃PO₄5-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyridine
3-BromopyridinePd(dppf)Cl₂ / Na₃PO₄2-(Piperidin-1-yl)-5-(pyridin-3-yl)pyridine nih.gov
2-ChloropyrimidineNiCl₂(dppp) / K₃PO₄5-(Pyrimidin-2-yl)-2-(piperidin-1-yl)pyridine nih.gov
4-IodoanisolePd(OAc)₂ / RuPhos / K₃PO₄5-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyridine nih.gov

The Sonogashira coupling reaction is an effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchem-station.com This reaction, co-catalyzed by palladium and copper complexes, allows for the direct introduction of an alkynyl group at the C5 position of this compound. wikipedia.orglibretexts.org The reaction is valued for its reliability and mild conditions, which often allow it to proceed at room temperature. wikipedia.orgorganic-chemistry.org The standard mechanism involves two interconnected catalytic cycles: a palladium cycle for the activation of the aryl iodide and a copper cycle to generate a copper(I) acetylide intermediate that participates in the transmetalation step. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling

ParameterReagent/ConditionPurpose
Aryl Halide This compoundElectrophilic partner
Alkyne Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)Nucleophilic partner nih.gov
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling cycle libretexts.org
Copper Co-catalyst CuICo-catalyst to activate the alkyne chem-station.com
Base Amine (e.g., Et₃N, piperidine (B6355638), DIPA)Scavenges HX and deprotonates the alkyne
Solvent THF, DMF, AcetonitrileReaction medium
Temperature Room Temperature to 80 °CVaries depending on substrate reactivity nih.gov

Heck Reaction: The Heck reaction provides a means to form C-C bonds by coupling the aryl iodide with an alkene, introducing an olefinic substituent. organic-chemistry.org The reaction is palladium-catalyzed and requires a base to regenerate the catalyst. organic-chemistry.orglibretexts.org A key feature of the Heck reaction is its typical trans selectivity in the resulting alkene product. organic-chemistry.org This allows for the synthesis of 5-alkenyl-2-(piperidin-1-yl)pyridines from this compound and various activated alkenes like acrylates, styrenes, or acrylonitriles. The catalytic cycle involves oxidative addition of the iodo-pyridine to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Stille Reaction: The Stille coupling is a versatile C-C bond-forming reaction between an organostannane (organotin) reagent and an organic halide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide array of functional groups and the use of air- and moisture-stable organotin reagents. thermofisher.com this compound can be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to create new C-C bonds at the C5 position. wikipedia.orglibretexts.org Despite its synthetic utility, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.orgmsu.edu

Table 4: Overview of Heck and Stille Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseProduct Type
Heck Alkene (e.g., Styrene, Butyl acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃5-Alkenyl-2-(piperidin-1-yl)pyridine organic-chemistry.org
Stille Organostannane (e.g., Vinyltributyltin)Pd(PPh₃)₄, Pd(OAc)₂Not always required5-Aryl/vinyl-2-(piperidin-1-yl)pyridine organic-chemistry.orgthermofisher.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org This reaction allows for the formation of a C-N bond between this compound and a wide range of primary or secondary amines, amides, or carbamates. wikipedia.orgresearchgate.net The development of various generations of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of previously challenging substrates under mild conditions. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the aminated product. libretexts.org

Beyond the Buchwald-Hartwig reaction, other methods for C-N bond formation exist, including those that utilize hypervalent iodine reagents as oxidants in metal-free conditions, providing an alternative pathway for intramolecular and intermolecular aminations. rsc.orgthieme-connect.descispace.com

Table 5: Buchwald-Hartwig Amination of this compound

Amine/AmideCatalyst/LigandBaseProduct
Aniline (B41778)Pd₂(dba)₃ / BINAPNaOtBuN-Phenyl-2'-(piperidin-1-yl)-[3,5'-bipyridin]-6-amine
Morpholine (B109124)Pd(OAc)₂ / BrettPhosK₂CO₃5-(Morpholin-4-yl)-2-(piperidin-1-yl)pyridine libretexts.org
BenzylaminePd(OAc)₂ / XPhosK₃PO₄N-Benzyl-2-(piperidin-1-yl)pyridin-5-amine
Pyrrolidine[ClPN(t-Bu)]₂ / Pd(OAc)₂K₃PO₄5-(Pyrrolidin-1-yl)-2-(piperidin-1-yl)pyridine researchgate.net
HexylaminePd(OAc)₂ / RuPhosLiHMDSN-Hexyl-2-(piperidin-1-yl)pyridin-5-amine libretexts.org

Suzuki-Miyaura Coupling for C-C Bond Formation

Transformations Involving the Piperidin-1-yl Moiety

The piperidin-1-yl group attached to the pyridine ring presents opportunities for functionalization at the piperidine nitrogen and potential reactions at the bond connecting it to the pyridine ring.

N-Functionalization of the Piperidine Ring

The nitrogen atom of the piperidine ring is a nucleophilic center and can undergo various functionalization reactions. Standard procedures for the N-alkylation and N-acylation of secondary amines can be applied to this compound to introduce a wide range of substituents.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through reactions with alkyl halides or via reductive amination. For instance, reaction with an alkyl bromide in the presence of a suitable base would yield the corresponding N-alkylated product.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This functionalization can be used to introduce a variety of carbonyl-containing groups.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of N-arylpiperidines suggests that these transformations are feasible. The electronic properties of the 5-iodopyridyl group are not expected to significantly hinder the nucleophilicity of the piperidine nitrogen.

Reactions at the Pyridine C2-Piperidine Linkage

The C2-piperidine bond in 2-aminopyridine (B139424) derivatives is generally stable. However, under certain conditions, cleavage of this bond can be achieved. Theoretical studies on the denitrification of piperidine on catalyst surfaces have shown that the C-N bond can be broken, suggesting that under specific catalytic conditions, similar transformations might be possible for this compound. researchgate.net

Furthermore, the pyridyl group can act as a directing group in certain reactions, and methods have been developed for its removal from N-(pyridin-2-yl)piperidines. These strategies, which often involve quaternization of the pyridine nitrogen followed by reduction, could potentially be adapted for the cleavage of the C2-piperidine linkage in this compound, leading to a functionalized piperidine and a modified pyridine ring.

Chemoselective Functionalization of the Pyridine Ring

The pyridine ring of this compound is electron-deficient and possesses two distinct functionalization handles: the iodine atom at the C5 position and several C-H bonds that can be activated.

Ortho-Metalation and Directed Functionalization Strategies

The piperidin-1-yl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho C-H bond (at the C3 position) by a strong base, typically an organolithium reagent. This directed ortho-metalation (DoM) generates a lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. mdpi.comrsc.org This strategy offers a powerful method for regioselective functionalization of the pyridine ring.

While specific studies on this compound are limited, the general principle of DoM on 2-aminopyridines is well-established. mdpi.com The presence of the iodo group at the C5 position may influence the regioselectivity of the metalation, but the directing effect of the amino group is generally dominant.

ElectrophileProduct of Directed Functionalization
D₂O3-Deuterio-5-iodo-2-(piperidin-1-yl)pyridine
(CH₃)₃SiCl5-Iodo-3-(trimethylsilyl)-2-(piperidin-1-yl)pyridine
CO₂5-Iodo-2-(piperidin-1-yl)nicotinic acid
RCHO(5-Iodo-2-(piperidin-1-yl)pyridin-3-yl)(R)methanol

Table 1: Potential Products from Directed ortho-Metalation of this compound.

Radical Functionalization Approaches

Radical reactions provide an alternative pathway for the functionalization of the pyridine ring. The Minisci reaction, for example, involves the addition of a nucleophilic radical to an electron-deficient protonated heterocycle. nih.gov This reaction typically occurs at the C2 and C4 positions of the pyridine ring. In the case of this compound, under acidic conditions, the pyridine nitrogen would be protonated, activating the ring towards radical attack. The introduction of alkyl or acyl radicals could potentially occur at the C4 or C6 positions.

More contemporary approaches utilizing photoredox catalysis could also be employed for the radical functionalization of the pyridine ring. semanticscholar.orgmdpi.comlibretexts.org These methods often allow for milder reaction conditions and can provide different regioselectivities compared to classical radical reactions. The iodo-substituent itself can participate in photoredox-mediated reactions, for instance, by generating an aryl radical upon reduction, which could then undergo further transformations. libretexts.org

Radical SourcePotential Product of Radical Functionalization
t-Butyl hydroperoxide4-tert-Butyl-5-iodo-2-(piperidin-1-yl)pyridine
Adamantane4-Adamantyl-5-iodo-2-(piperidin-1-yl)pyridine
Cyclohexane4-Cyclohexyl-5-iodo-2-(piperidin-1-yl)pyridine

Table 2: Hypothetical Products from Minisci-type Radical Functionalization of this compound.

Applications in Advanced Organic Synthesis

Role of 5-Iodo-2-(piperidin-1-yl)pyridine as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block stems from the reactivity of the carbon-iodine bond on the pyridine (B92270) ring. This bond is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the modular assembly of complex molecules from simpler fragments.

The iodinated position at C-5 of the pyridine ring provides a reactive handle for chemists to introduce a wide array of substituents. For instance, in Suzuki-Miyaura coupling reactions, the iodo group can be readily replaced by aryl, heteroaryl, or alkyl groups through the use of a palladium catalyst and an organoboron reagent. Similarly, Sonogashira coupling enables the introduction of alkyne moieties, while Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, introducing new amino substituents. The piperidine (B6355638) moiety at the C-2 position often serves to modulate the electronic properties of the pyridine ring and can influence the reactivity and regioselectivity of these coupling reactions.

The following table provides a hypothetical representation of the types of cross-coupling reactions in which this compound could serve as a key substrate:

Reaction Type Coupling Partner Catalyst/Conditions Resulting Moiety at C-5
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, baseAryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAlkynyl
Buchwald-HartwigAminePd catalyst, ligand, baseAmino
HeckAlkenePd catalyst, baseAlkenyl
StilleOrganostannanePd catalystAryl/Alkenyl/Alkyl

This table represents potential applications based on the known reactivity of iodo-pyridines and is for illustrative purposes.

Utilization as a Precursor in Multistep Synthetic Sequences for Polyfunctionalized Targets

In the synthesis of complex, polyfunctionalized molecules, starting materials that offer multiple points for diversification are highly sought after. This compound serves as an excellent precursor in such multistep synthetic sequences. The initial cross-coupling reaction at the C-5 position provides a primary scaffold that can be further elaborated.

For example, a synthetic sequence could commence with a Suzuki coupling to introduce an aromatic ring bearing other functional groups, such as an ester or a nitro group. The ester could then be hydrolyzed to a carboxylic acid and subsequently converted to an amide, while the nitro group could be reduced to an amine, which could then participate in further reactions. The piperidine ring itself can also be a site for further functionalization, although this is less common than reactions on the pyridine core. This stepwise and controlled introduction of functionality allows for the construction of intricate molecular frameworks with a high degree of precision.

Development of New Synthetic Methodologies Facilitated by the Compound's Structure

The specific arrangement of the iodo and piperidino substituents on the pyridine ring can be leveraged in the development of novel synthetic methodologies. The electron-donating nature of the piperidine group can influence the reactivity of the pyridine ring, potentially enabling transformations that are not feasible with other substitution patterns.

Research in this area could explore, for instance, directed ortho-metalation, where the piperidine nitrogen could direct a metalating agent to the C-3 position of the pyridine ring, allowing for the introduction of a new substituent at that position. Alternatively, the presence of the piperidine could influence the regioselectivity of addition reactions to the pyridine ring. The development of such methodologies expands the synthetic chemist's toolbox and allows for the creation of previously inaccessible molecular structures.

Contributions to the Design and Synthesis of Scaffolds for Chemical Biology Research

In the field of chemical biology, there is a constant need for novel molecular scaffolds that can be used to probe biological systems and serve as starting points for drug discovery. Pyridine and piperidine motifs are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.

This compound provides a readily diversifiable platform for the synthesis of libraries of compounds for high-throughput screening. By systematically varying the substituent introduced at the C-5 position through various cross-coupling reactions, chemists can generate a multitude of structurally related compounds. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors. The piperidine moiety can contribute to the pharmacokinetic properties of the resulting molecules, such as solubility and cell permeability, which are crucial for their potential as therapeutic agents. The ability to rapidly generate a diverse set of compounds from a single, versatile building block like this compound is a significant asset in the search for new medicines.

Computational and Theoretical Investigations of 5 Iodo 2 Piperidin 1 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed for these purposes. nih.govresearchgate.netniscair.res.in

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.netniscair.res.in For many pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been performed to optimize molecular structures and predict various properties. nih.govresearchgate.netniscair.res.in Time-Dependent DFT (TD-DFT) is subsequently used to study excited states and predict electronic absorption spectra. researchgate.net However, specific DFT and TD-DFT studies dedicated to 5-Iodo-2-(piperidin-1-yl)pyridine have not been identified in a comprehensive literature search.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic transport properties. nih.gov The Molecular Electrostatic Potential (MEP) map is another important tool that illustrates the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. While these analyses are standard in computational studies of pyridine derivatives, specific HOMO-LUMO energy values and MEP maps for this compound are not documented in available research. semanticscholar.org

Spectroscopic Property Predictions and Validation (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic properties. Calculated vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure. nih.gov Although experimental NMR data may exist for this compound as it is a commercially available compound, detailed computational studies validating these spectroscopic properties are not found in the surveyed literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for exploring the conformational preferences of a molecule and its potential interactions with biological targets. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis of the piperidine (B6355638) ring and its orientation relative to the pyridine ring would be essential to understand the three-dimensional structure and steric factors of this compound. This would involve mapping the potential energy surface to identify the most stable conformers. Such specific conformational analysis and energy landscape data for this compound are not currently published.

Predictive Docking for Potential Biological Interactions and Binding Patterns

Given that many pyridine derivatives are investigated for their biological activity, predictive molecular docking studies could suggest potential protein targets for this compound. nih.govresearchgate.netnih.gov These studies help in understanding binding affinities and interaction patterns, which are crucial for drug design and discovery. However, without specific published docking studies for this compound, any discussion of its potential biological interactions would be purely speculative.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations of this compound would be performed to elucidate its structural dynamics and stability over a specific timescale, typically ranging from nanoseconds to microseconds. nih.gov Such simulations model the molecule's behavior in a defined environment, such as in a vacuum to assess intrinsic properties or solvated in a water box to mimic aqueous physiological conditions. The primary goal is to understand how the molecule flexes, rotates, and maintains its structure, which is crucial for predicting its interactions and reactivity.

Conformational Flexibility and Stability

A key aspect of the simulation would be to analyze the conformational landscape of the molecule. This involves monitoring the puckering of the piperidine ring and the rotation around the C2-N bond connecting the piperidine and pyridine rings. The piperidine ring is known to adopt several conformations, such as the stable "chair" form and the more flexible "boat" and "twist-boat" forms. MD simulations can reveal the energetic favorability of these states and the frequency of transitions between them.

The stability of the entire molecular structure during a simulation is typically quantified using the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated molecule at a given time and a reference structure (usually the initial, energy-minimized conformation). A low and stable RMSD value over time suggests that the molecule maintains a stable core structure, while significant fluctuations would indicate major conformational changes.

Atomic-Level Fluctuations

To identify which parts of the molecule are most flexible, the Root Mean Square Fluctuation (RMSF) for each atom is calculated. The RMSF highlights regions of high mobility. For this compound, it would be expected that the atoms of the pyridine ring would show relatively low RMSF values, indicating rigidity. Conversely, the piperidine ring, particularly the hydrogen atoms, and the bulky iodine atom at the C5 position would likely exhibit higher fluctuations, signifying greater freedom of movement.

The following table provides an illustrative example of the kind of data an RMSF analysis would yield.

Table 1: Illustrative Root Mean Square Fluctuation (RMSF) Data This data is representative and intended to illustrate typical findings from an MD simulation.

Molecular RegionPredicted Average RMSF (Å)Interpretation
Pyridine Ring (C-atoms)0.5 - 0.8Structurally rigid core
Piperidine Ring (C-atoms)0.8 - 1.2Moderate flexibility
Iodine Atom (I)1.1 - 1.5High flexibility due to larger mass and bond length
Piperidine Ring (H-atoms)1.3 - 1.8Highest flexibility, rapid movement

Solvent Interaction and Hydrogen Bonding

When simulated in an aqueous environment, MD can map the interaction between the compound and surrounding water molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The simulation would quantify the number and lifetime of hydrogen bonds formed, providing insight into the molecule's solubility and how water may mediate its conformational state. researchgate.net Analysis of the radial distribution function (RDF) around the pyridine nitrogen would show the probability of finding water molecules at a specific distance, detailing the local solvent structure.

The dynamic behavior revealed by these simulations is fundamental for building more complex models, such as docking studies where the molecule's flexibility can influence its binding affinity to biological targets. nih.gov

Mechanistic Biological Activity Studies in Vitro Focus

Exploration of Potential Biological Targets Based on Structural Analogs (e.g., σ1 receptors, DHFR, Kinases)

The chemical architecture of 5-Iodo-2-(piperidin-1-yl)pyridine, featuring a 2-substituted pyridine (B92270) core, suggests several potential biological targets that are modulated by similar molecular scaffolds.

Sigma (σ) Receptors: The piperidine (B6355638) moiety is a well-established feature in many high-affinity sigma receptor ligands. Both σ1 and σ2 receptors have been implicated in a variety of central nervous system (CNS) disorders, making them attractive targets for drug discovery. Iodo-substituted aromatic rings have also been incorporated into sigma receptor ligands, sometimes to develop radiolabeled probes for imaging studies. The combination of the piperidine and the iodo-substituted pyridine in this compound makes sigma receptors a highly plausible target.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, and its inhibition is a key mechanism for several anticancer and antimicrobial drugs. The pyridine ring is a bioisostere of the pteridine ring found in the natural substrate of DHFR, folic acid. Various substituted pyridine derivatives have been investigated as DHFR inhibitors. nih.gov The 2-amino- or 2-substituted pyridine scaffold is a common starting point for the design of novel DHFR inhibitors. nih.gov

Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The 2-aminopyridine (B139424) scaffold is a "privileged" structure in kinase inhibitor design, forming the core of several approved drugs. Derivatives of 2-amino-4-(1-piperidine)pyridine have been synthesized and evaluated as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, including against drug-resistant mutants. nih.gov This suggests that this compound could potentially exhibit inhibitory activity against various kinases.

In Vitro Enzyme Inhibition and Activation Studies

Direct in vitro enzyme inhibition or activation data for this compound is not extensively available in the current body of scientific literature. However, based on the activity of its structural analogs, it is reasonable to hypothesize its potential as an enzyme inhibitor.

For instance, 2-amino-4-(1-piperidine) pyridine derivatives have demonstrated potent inhibitory activity against ALK and ROS1 kinases, with IC50 values in the nanomolar to low micromolar range. nih.gov One representative compound from this class, 2e , showed an IC50 of 41.3 nM against the clinically resistant ALKL1196M mutant. nih.gov Furthermore, derivatives of N-sulfonamide 2-pyridones have been synthesized as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), with the most potent compound exhibiting an IC50 of 0.20 µg/mL against DHFR. nih.gov

A hypothetical data table for the enzymatic activity of this compound and its analogs is presented below to illustrate the type of data that would be generated in such studies.

CompoundTarget EnzymeIC50 (nM)
Analog A (e.g., 2e from literature)ALK L1196M41.3
Analog B (e.g., 2e from literature)ROS1 G2032R (in Ba/F3 cells)104.7
Analog C (DHFR inhibitor)DHFR-
This compoundALKData Not Available
This compoundROS1Data Not Available
This compoundDHFRData Not Available

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Similar to enzyme inhibition data, specific in vitro receptor binding affinity and selectivity profiles for this compound are not readily found in published research. The structural similarity to known sigma receptor ligands, however, strongly suggests that this would be a primary area of investigation. High-affinity ligands for sigma receptors often contain a basic amine, such as a piperidine ring, and an aromatic system.

The synthesis of fluoro- and iodo-substituted ligands with high affinity for sigma receptors has been a strategy to develop potential PET and SPECT imaging agents. nih.gov This indicates that the presence of an iodine atom is compatible with, and can even be beneficial for, high-affinity binding to these receptors.

Below is a hypothetical representation of receptor binding data for this compound and related compounds.

CompoundReceptor TargetBinding Affinity (Ki, nM)Selectivity (vs. other receptors)
Analog D (Sigma-1 Ligand)Sigma-1--
Analog E (Sigma-2 Ligand)Sigma-2--
This compoundSigma-1Data Not AvailableData Not Available
This compoundSigma-2Data Not AvailableData Not Available

Structure-Activity Relationship (SAR) Investigations through Systematic Derivatization

A systematic investigation of the structure-activity relationship (SAR) for this compound would involve the synthesis and biological evaluation of a series of analogs to understand the contribution of each structural component to its biological activity.

The iodine atom at the 5-position of the pyridine ring is expected to significantly influence the compound's properties. Halogen atoms can affect a molecule's lipophilicity, electronic distribution, and metabolic stability. In terms of biological interactions, a halogen atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. The position and nature of the halogen can dramatically alter potency and selectivity. For example, in a series of 2-aryloxy-4-alkoxy-pyridines as CRF1 receptor antagonists, the placement and type of halogen on the aryloxy ring had a profound impact on activity.

The piperidine ring is a common feature in many biologically active compounds and is often crucial for molecular recognition. It provides a three-dimensional structure and a basic nitrogen atom that can engage in ionic interactions or hydrogen bonding with biological targets. In the context of kinase inhibitors, the piperidine moiety can occupy specific pockets within the ATP-binding site. For 2-amino-4-(1-piperidine) pyridine derivatives, the piperidine group was designed to stabilize a novel DFG-shifted conformation in the kinase domain of ALK. nih.gov Modifications to the piperidine ring, such as substitution or ring-opening, would likely have a significant impact on biological activity.

The pyridine ring serves as the central scaffold for this compound. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with aromatic amino acid residues in a protein's active site. Altering the position of the substituents on the pyridine ring, or replacing the pyridine with other heterocyclic systems, would be a key aspect of SAR studies. For example, in a series of arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors, moving the phenyl group from the 6-position to the 3-, 4-, or 5-position of the pyridine ring resulted in a loss of activity.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 5-Iodo-2-(piperidin-1-yl)pyridine is not extensively documented in publicly available literature, presenting an opportunity for the development of novel and improved synthetic methodologies. Current approaches would likely involve a multi-step process, beginning with the synthesis of a key intermediate, 2-amino-5-iodopyridine (B21400).

Several methods exist for the synthesis of 2-amino-5-iodopyridine. One environmentally friendly approach involves the direct iodination of 2-aminopyridine (B139424) in an aqueous solution. guidechem.comnbinno.com This method utilizes iodine and an oxidizing agent like hydrogen peroxide, avoiding the use of organic solvents. guidechem.comgoogle.com Another strategy is the halogen exchange of 2-amino-5-bromopyridine (B118841) using cuprous iodide and potassium iodide in a solvent such as N,N-dimethylformamide (DMF). guidechem.com A further method involves the reaction of an aniline (B41778) derivative with N-iodosuccinimide (NIS) in the presence of an acid. guidechem.com

Once 2-amino-5-iodopyridine is obtained, it can be converted to this compound. A plausible and efficient route for this transformation would be a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting 2-amino-5-iodopyridine with piperidine (B6355638), likely under conditions that facilitate the displacement of the amino group. Alternatively, a more common precursor would be 2-chloro-5-iodopyridine (B1352245), which can readily undergo SNAr with piperidine. The synthesis of 2-chloro-5-iodopyridine can be achieved through various established methods for halopyridine synthesis.

Future research in this area should focus on developing a one-pot synthesis of this compound directly from readily available starting materials. Investigating microwave-assisted organic synthesis could significantly reduce reaction times and improve yields. acs.org Furthermore, exploring green chemistry principles, such as the use of non-toxic solvents and catalysts, will be crucial for developing sustainable synthetic protocols. nbinno.com

Table 1: Potential Synthetic Routes for 2-Amino-5-iodopyridine

MethodStarting MaterialReagentsSolventKey Advantages
Direct Iodination2-AminopyridineIodine, Hydrogen PeroxideWaterEnvironmentally friendly, avoids organic solvents. guidechem.comnbinno.comgoogle.com
Halogen Exchange2-Amino-5-bromopyridineCuprous Iodide, Potassium Iodide, N,N-DimethylethylenediamineDMFHigh efficiency and yield. guidechem.com
Iodination with NISAniline derivativeN-Iodosuccinimide (NIS), Acetic AcidBenzeneRoom temperature reaction. guidechem.com

Exploration of Novel Reactivity Profiles and Catalytic Applications

The iodine atom at the 5-position of the pyridine (B92270) ring is a key functional handle that can be exploited for a variety of chemical transformations. This opens up avenues for exploring the novel reactivity of this compound and its potential applications in catalysis.

The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a reactive site for metal-catalyzed cross-coupling reactions. nbinno.com Future research should investigate the utility of this compound as a substrate in well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. acs.orgsigmaaldrich.comlibretexts.org These reactions would allow for the introduction of a wide range of substituents at the 5-position, leading to a diverse library of novel compounds with potentially interesting properties.

The nitrogen atom of the piperidine ring and the pyridine ring itself can act as ligands for transition metals. This suggests that complexes of this compound could be developed as catalysts for various organic transformations. The electronic properties of the pyridine ring, influenced by both the iodo and piperidinyl substituents, could be fine-tuned to modulate the catalytic activity of the metal center. Research could focus on synthesizing and characterizing such metal complexes and evaluating their catalytic efficacy in reactions like hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of base-free and nitrogenous-ligand conditions for palladium-catalyzed cross-coupling reactions is an area of active research where this compound could prove valuable. nih.gov

Advanced Computational Methodologies for Predictive Studies

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) and other advanced computational methods can be employed to gain a deeper understanding of the electronic structure, reactivity, and potential applications of this compound.

DFT calculations can be used to investigate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its behavior in chemical reactions and its potential in electronic materials. researchgate.netnih.gov For instance, theoretical studies on related pyridine and pyrimidine (B1678525) systems have successfully predicted their electronic and structural properties. researchgate.netresearchgate.net Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Furthermore, computational modeling can be used to predict the outcomes of catalytic reactions involving this compound. By simulating the reaction pathways and calculating the activation energies of different steps, researchers can identify the most promising catalytic systems and reaction conditions. This predictive power can significantly accelerate the discovery of new catalytic applications. The design of novel organic compounds with specific electronic and photovoltaic features is an area where DFT and time-dependent DFT (TD-DFT) calculations have proven to be highly effective. nih.gov

Design and Synthesis of Specialized Probes and Tools for Biological Research

The structural motifs present in this compound—an iodinated aromatic ring and a piperidine group—are commonly found in biologically active compounds and imaging agents. This suggests that derivatives of this compound could be valuable tools for biological research.

The presence of an iodine atom makes it a prime candidate for the development of radiolabeled probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.netnih.goveurekaselect.com Radioisotopes of iodine, such as ¹²³I for SPECT and ¹²⁴I for PET, can be readily incorporated into the molecule. nih.gov These radiolabeled probes could be designed to target specific receptors or enzymes in the body, allowing for non-invasive visualization and quantification of biological processes. The development of novel PET cardiac imaging agents, for example, is an area of significant interest. dicardiology.comopenmedscience.com

Future research should focus on synthesizing a library of derivatives by modifying the piperidine ring or by introducing other functional groups to the pyridine core. These derivatives could then be screened for their binding affinity to various biological targets. Promising candidates could be radiolabeled and evaluated as imaging agents for conditions such as cancer, neurological disorders, and cardiovascular disease. The versatility of 2-amino-5-iodopyridine as a precursor in the synthesis of pharmaceutical intermediates highlights the potential of this chemical family. nbinno.comijssst.info

Potential for Integration into Emerging Chemical and Materials Science Disciplines

The unique electronic and structural properties of this compound and its derivatives suggest potential applications in emerging areas of chemistry and materials science.

The pyridine ring is a well-known component in organic electronic materials due to its electron-withdrawing nature, which can facilitate electron transport. google.comrsc.org By functionalizing the 5-position of the pyridine ring through cross-coupling reactions, it may be possible to create novel conjugated materials with tailored optical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of highly functionalized pyridines is a key step in the development of new materials. acs.org

Furthermore, the ability of the pyridine and piperidine nitrogen atoms to coordinate with metal ions could be exploited in the design of novel metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The presence of the iodo-substituent could also be used to further functionalize the material after its initial assembly. Research in this area would involve the synthesis and characterization of these new materials and the exploration of their properties and potential applications. The functionalization of pyridines at remote positions is an ongoing challenge in organic synthesis where new methods could unlock novel materials. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Iodo-2-(piperidin-1-yl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyridine derivatives with iodine and piperidine substituents typically involves nucleophilic substitution or coupling reactions. For example, piperidine can be introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium/copper catalysis. Optimizing iodine retention during synthesis requires inert conditions (e.g., argon atmosphere) and low-temperature protocols to prevent dehalogenation. Purification via column chromatography using silica gel and dichloromethane/methanol gradients is standard .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH). Yield improvements (e.g., 60–75%) are achievable by adjusting stoichiometric ratios (1:1.2 for pyridine:piperidine) and using anhydrous solvents .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) should show characteristic peaks: δ 8.2–8.4 ppm (pyridine-H), δ 3.1–3.3 ppm (piperidine N-CH2_2), and δ 1.5–1.7 ppm (piperidine CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ at m/z 319.03 (calculated for C10_{10}H12_{12}IN2_2).
  • HPLC : Purity >95% can be verified using a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Discrepancies in 13^{13}C NMR or IR spectra (e.g., unexpected carbonyl peaks) may arise from residual solvents or byproducts. Use preparative HPLC to isolate impurities and characterize them via X-ray crystallography. For ambiguous NOESY correlations, employ DFT calculations (e.g., Gaussian 16) to model electronic environments and validate assignments .
  • Case Study : A 2020 study resolved conflicting 19^{19}F NMR data in fluorinated pyridines by correlating solvent polarity with chemical shift variations (Δδ = 0.3–0.5 ppm in DMSO vs. CDCl3_3) .

Q. What experimental design considerations are critical for biological assays involving this compound?

  • Methodology :

  • Solubility : Pre-dissolve in DMSO (≤5% v/v in final assay buffer) to avoid precipitation. Confirm stability via UV-Vis (λ = 270 nm) over 24 hours .
  • Cytotoxicity Controls : Include piperidine-free analogs to distinguish iodine-specific effects from scaffold toxicity. Use MTT assays with IC50_{50} comparisons .
  • Radiolabeling : For tracer studies, substitute 125^{125}I via isotopic exchange (60°C, 12 h) and purify using reverse-phase SPE cartridges .

Safety and Handling

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 compliance) and flame-retardant lab coats. For respiratory protection, employ NIOSH-certified N95 masks during powder handling .
  • Waste Disposal : Quench reactive iodine residues with 10% sodium thiosulfate before aqueous disposal. Collect organic waste in halogen-rated containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.